molecular formula C14H18N2O4S B5431562 N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-4-METHOXYBENZENE-1-SULFONAMIDE

N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B5431562
M. Wt: 310.37 g/mol
InChI Key: SFMVIIGMEJEIJL-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-12-oxazol-3-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a methoxybenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-12-oxazol-3-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods are optimized to achieve high efficiency and scalability while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-Butyl-12-oxazol-3-yl)-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(5-tert-Butyl-12-oxazol-3-yl)-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-tert-Butyl-12-oxazol-3-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-tert-Butyl-12-oxazol-3-yl)-4-methoxybenzene-1-sulfonamide include:

Uniqueness

The presence of the methoxybenzene sulfonamide moiety, in particular, contributes to its unique properties and makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-14(2,3)12-9-13(15-20-12)16-21(17,18)11-7-5-10(19-4)6-8-11/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMVIIGMEJEIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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